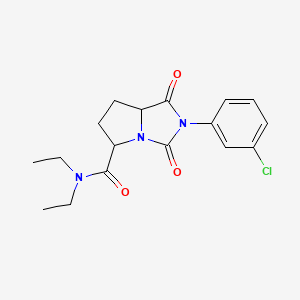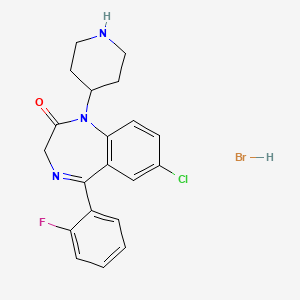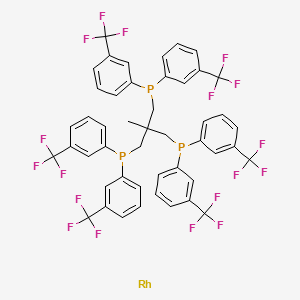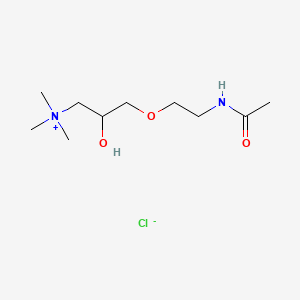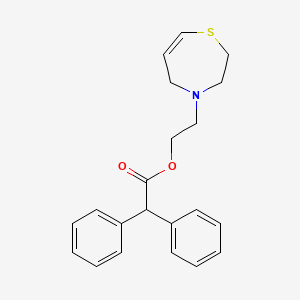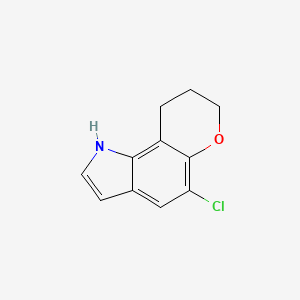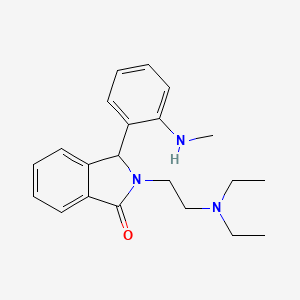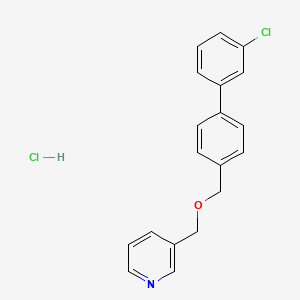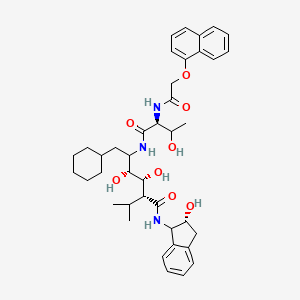
Noa-Thr-CVD-Ahi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noa-Thr-CVD-Ahi is a complex organic compound with the molecular formula C40H53N3O8. It consists of 40 carbon atoms, 53 hydrogen atoms, 3 nitrogen atoms, and 8 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Noa-Thr-CVD-Ahi typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This involves the assembly of the main carbon skeleton through reactions such as aldol condensation or Michael addition.
Functional Group Modifications: Introduction of functional groups like hydroxyl, amino, and carboxyl groups through reactions such as esterification, amidation, and oxidation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
Noa-Thr-CVD-Ahi undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with others, such as halogenation using reagents like thionyl chloride or bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, bromine.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Noa-Thr-CVD-Ahi has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Noa-Thr-CVD-Ahi exerts its effects involves interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Noa-Thr(OPO3K2)-CVD-Ahi: A phosphorylated derivative with additional phosphate groups.
Noa-Thr-CVD-Ahi-2: A structural isomer with slight variations in the arrangement of functional groups.
Uniqueness
This compound stands out due to its unique combination of functional groups and its versatile reactivity. This makes it a valuable compound for a wide range of applications, from basic research to industrial processes.
Properties
CAS No. |
146363-86-2 |
|---|---|
Molecular Formula |
C40H53N3O8 |
Molecular Weight |
703.9 g/mol |
IUPAC Name |
(2R,3R,4R)-6-cyclohexyl-3,4-dihydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[[(2S)-3-hydroxy-2-[(2-naphthalen-1-yloxyacetyl)amino]butanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C40H53N3O8/c1-23(2)34(39(49)43-36-29-18-10-8-15-27(29)21-31(36)45)38(48)37(47)30(20-25-12-5-4-6-13-25)41-40(50)35(24(3)44)42-33(46)22-51-32-19-11-16-26-14-7-9-17-28(26)32/h7-11,14-19,23-25,30-31,34-38,44-45,47-48H,4-6,12-13,20-22H2,1-3H3,(H,41,50)(H,42,46)(H,43,49)/t24?,30?,31-,34-,35+,36?,37-,38-/m1/s1 |
InChI Key |
UVEGMWQZKXTZMO-GEKCKTPHSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@H]([C@@H](C(CC1CCCCC1)NC(=O)[C@H](C(C)O)NC(=O)COC2=CC=CC3=CC=CC=C32)O)O)C(=O)NC4[C@@H](CC5=CC=CC=C45)O |
Canonical SMILES |
CC(C)C(C(C(C(CC1CCCCC1)NC(=O)C(C(C)O)NC(=O)COC2=CC=CC3=CC=CC=C32)O)O)C(=O)NC4C(CC5=CC=CC=C45)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


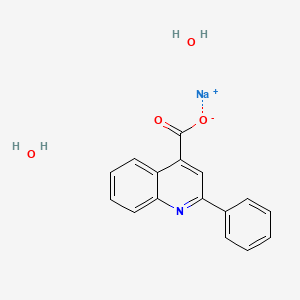
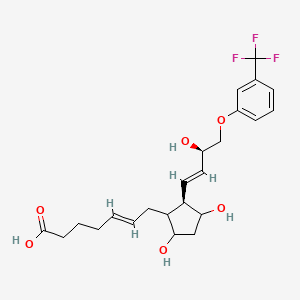
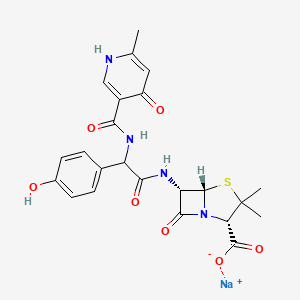
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)


